molecular formula C18H15FN2O4 B2697547 N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide CAS No. 2034252-48-5

N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide

Cat. No.: B2697547
CAS No.: 2034252-48-5
M. Wt: 342.326
InChI Key: IKGOLQWMFYGXQP-UHFFFAOYSA-N
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Description

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a complex organic compound that features a unique combination of bifuran and fluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves the reaction of [2,2’-bifuran]-5-ylmethylamine with 3-fluoro-4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The oxalamide bond can be reduced to form amines.

    Substitution: The fluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluoromethylphenyl derivatives.

Scientific Research Applications

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules through π-π stacking interactions, while the fluoromethylphenyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the fluoromethylphenyl group.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of the bifuran moiety.

    3-Fluoro-4-methylphenyl isocyanate: A precursor in the synthesis of the target compound.

Uniqueness

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is unique due to the combination of bifuran and fluoromethylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c1-11-4-5-12(9-14(11)19)21-18(23)17(22)20-10-13-6-7-16(25-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGOLQWMFYGXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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